molecular formula C15H27NO11 B15061563 Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

Cat. No.: B15061563
M. Wt: 397.37 g/mol
InChI Key: USJPBCYUZSGJII-MUHRKBNZSA-N
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Description

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is a complex carbohydrate derivative This compound is a disaccharide consisting of a galactose and a glucosamine unit, where the glucosamine is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of methyl galactopyranoside with a suitably protected glucosamine derivative. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The acetylation of the amino group on the glucosamine is usually achieved using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the glycosylation and acetylation steps to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodic acid and sodium periodate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.

Major Products

    Oxidation: Formation of glucuronic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various acylated derivatives.

Scientific Research Applications

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell adhesion, immune response, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both acetylated glucosamine and galactose units. This unique structure imparts specific biological activities and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H27NO11

Molecular Weight

397.37 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1

InChI Key

USJPBCYUZSGJII-MUHRKBNZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O

Origin of Product

United States

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